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Application Note

The functionalization of liposome surfaces is a critical step in the development of targeted drug

delivery systems and advanced nanomedicines. The incorporation of bio-orthogonal reactive

groups, such as the propargyl moiety, opens up a versatile platform for the covalent attachment

of a wide array of molecules through "click chemistry." This application note details the

formulation and characterization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[poly(ethylene glycol)₅-propargyl] (DSPE-PEG₅-propargyl). The

propargyl group serves as a reactive handle for the highly efficient and specific copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for

the post-formulation conjugation of azide-modified targeting ligands, imaging agents, or other

functional molecules to the liposome surface under mild, aqueous conditions.

Introduction
Liposomes are well-established drug delivery vehicles due to their biocompatibility,

biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs.[1][2] The

inclusion of polyethylene glycol (PEG)-modified lipids, such as DSPE-PEG, provides a

hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte

system, thereby prolonging circulation time.[3][4][5] By employing a DSPE-PEG lipid with a

terminal propargyl group, a "clickable" liposome is created. This pre-functionalized nanocarrier

is stable and can be conjugated with various azide-containing molecules in a highly selective

manner, offering a modular approach to nanoparticle design. This methodology avoids harsh
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reaction conditions that could compromise the integrity of the liposome or the activity of the

conjugated ligand.

Materials and Methods
The formulation of propargyl-functionalized liposomes is a two-step process involving the

preparation of the liposomes by the thin-film hydration method followed by size homogenization

through extrusion. The resulting liposomes can then be used in a subsequent click chemistry

reaction for surface conjugation.

Key Materials
Main structural phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

Cholesterol (for membrane stability)

DSPE-PEG₅-propargyl

DSPE-PEG (for additional stealth properties, optional)

Organic solvent (e.g., chloroform, methanol)

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

Experimental Protocols
Protocol 1: Formulation of Propargyl-Functionalized
Liposomes
This protocol describes the preparation of unilamellar liposomes with a diameter of

approximately 100-150 nm.

1. Lipid Film Formation: a. In a round-bottom flask, dissolve the desired lipids (e.g., DSPC,

Cholesterol, and DSPE-PEG₅-propargyl) in a suitable organic solvent or solvent mixture (e.g.,

chloroform/methanol 2:1 v/v). A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG₅-

propargyl). b. Remove the organic solvent using a rotary evaporator under reduced pressure at

a temperature above the phase transition temperature (Tc) of the main phospholipid (e.g., 60-

65 °C for DSPC). c. A thin, uniform lipid film should be formed on the inner wall of the flask. d.
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To ensure complete removal of residual solvent, place the flask under high vacuum for at least

2 hours or overnight.

2. Hydration: a. Hydrate the lipid film with the chosen aqueous buffer (e.g., PBS pH 7.4) by

adding the buffer to the flask and agitating. The hydration temperature should be kept above

the Tc of the lipids. b. This process results in the formation of multilamellar vesicles (MLVs).

3. Size Reduction by Extrusion: a. To obtain unilamellar vesicles with a homogenous size

distribution, the MLV suspension is extruded through polycarbonate membranes with a defined

pore size. b. Assemble the extruder with a 100 nm pore size polycarbonate membrane. The

extruder should also be heated to a temperature above the lipid Tc. c. Pass the MLV

suspension through the extruder 11-21 times. This process yields large unilamellar vesicles

(LUVs) with a narrow size distribution. d. The resulting liposome suspension can be stored at 4

°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) on Liposome Surface
This protocol details the conjugation of an azide-functionalized molecule to the propargyl-

liposomes.

1. Reagent Preparation: a. Prepare a stock solution of the azide-containing molecule in a

suitable buffer (e.g., water or DMSO). b. Prepare fresh stock solutions of the copper(I) catalyst

components:

Copper(II) sulfate (CuSO₄)
A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.
A copper-chelating ligand, such as bathophenanthroline disulfonate (BCS), can be used to
stabilize the Cu(I) ion and accelerate the reaction.

2. Click Reaction: a. In a reaction tube, combine the propargyl-functionalized liposome

suspension with the azide-modified molecule. b. Add the copper catalyst components in the

following order: CuSO₄, ligand (if used), and finally sodium ascorbate. The final concentrations

should be optimized, but typical starting points are 1-5 mM for the azide, 0.5-1 mM for CuSO₄,

and 2-5 mM for sodium ascorbate. c. Allow the reaction to proceed at room temperature for 1-4

hours with gentle mixing.
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3. Purification: a. After the reaction, it is crucial to remove the copper catalyst and unreacted

reagents. b. This can be achieved by size exclusion chromatography (SEC) using a column

such as Sephadex G-75 or by dialysis against a suitable buffer.

Characterization and Data
The successful formulation and functionalization of the liposomes should be confirmed through

various characterization techniques.

Parameter Method Typical Values

Hydrodynamic Diameter
Dynamic Light Scattering

(DLS)
100 - 180 nm

Polydispersity Index (PDI)
Dynamic Light Scattering

(DLS)

< 0.2 (indicates a

monodisperse population)

Zeta Potential Laser Doppler Velocimetry
-5 to -30 mV (for neutral or

anionic base lipids)

Conjugation Efficiency
Spectroscopy or

Chromatography

Varies depending on reactants

and conditions

Table 1: Physicochemical properties of DSPE-PEG₅-propargyl liposomes.

Lipid Component Molar Ratio (%) Purpose

DSPC 50 - 60
Main structural component of

the bilayer

Cholesterol 35 - 45
Stabilizes the membrane,

reduces permeability

DSPE-PEG₅-propargyl 1 - 5
Provides the reactive handle

for click chemistry

DSPE-mPEG2000 (optional) 1 - 5
Contributes to the overall

"stealth" properties

Table 2: Example lipid composition for propargyl-functionalized liposomes.
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Visualization of Workflows
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Caption: Workflow for the formulation of propargyl-functionalized liposomes.
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Caption: Workflow for the surface functionalization via click chemistry.
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Conclusion
The use of DSPE-PEG₅-propargyl in liposome formulations provides a robust and versatile

platform for the development of advanced, functionalized nanocarriers. The protocols outlined

in this application note, based on the well-established thin-film hydration and extrusion

techniques, allow for the reproducible production of "clickable" liposomes. The subsequent

copper-catalyzed click chemistry reaction offers a highly efficient and specific method for

surface modification, paving the way for the creation of sophisticated, targeted drug delivery

systems.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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